Ozanimod

Vue d'ensemble

Description

Ozanimod est un médicament immunomodulateur principalement utilisé pour le traitement de la sclérose en plaques récurrente et de la rectocolite hémorragique . Il agit comme un agoniste du récepteur de la sphingosine-1-phosphate, séquestrant les lymphocytes dans les organes lymphoïdes périphériques et les éloignant de leurs sites d'inflammation chronique .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l'ozanimod implique plusieurs étapes, y compris la formation d'intermédiaires clés et leurs réactions subséquentes. . Les conditions de réaction impliquent souvent l'utilisation de solvants organiques et de catalyseurs spécifiques pour assurer un rendement élevé et une pureté élevée.

Méthodes de production industrielle

La production industrielle de l'this compound suit une voie de synthèse similaire, mais elle est optimisée pour la fabrication à grande échelle. Cela implique l'utilisation de réacteurs à flux continu, de systèmes automatisés et de mesures de contrôle qualité strictes pour produire le composé en vrac tout en maintenant la cohérence et la conformité aux normes réglementaires .

Analyse Des Réactions Chimiques

Types de réactions

L'ozanimod subit diverses réactions chimiques, notamment :

Oxydation : Implique la conversion des groupes hydroxyle en groupes carbonyle.

Réduction : Réduction des groupes nitro en amines.

Substitution : Halogénation et réactions de substitution subséquentes pour introduire des groupes fonctionnels.

Réactifs et conditions courants

Oxydation : Les réactifs courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont fréquemment utilisés.

Substitution : Des solvants halogénés et des catalyseurs comme le palladium sur carbone sont utilisés.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers intermédiaires qui sont ensuite traités pour donner de l'this compound. Ces intermédiaires sont cruciaux pour la construction progressive du composé final .

Applications de la recherche scientifique

L'this compound a un large éventail d'applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier les interactions du récepteur de la sphingosine-1-phosphate.

Biologie : Investigué pour son rôle dans la modulation du trafic des cellules immunitaires et ses effets sur la migration des lymphocytes.

Mécanisme d'action

L'this compound exerce ses effets en se liant aux récepteurs de la sphingosine-1-phosphate, en particulier aux sous-types 1 et 5 . Cette liaison empêche les lymphocytes de sortir des ganglions lymphatiques, réduisant ainsi leur présence dans le sang périphérique et les sites d'inflammation . Les cibles moléculaires comprennent les récepteurs de la sphingosine-1-phosphate, et les voies impliquées sont principalement liées au trafic des cellules immunitaires et à la modulation de l'inflammation .

Applications De Recherche Scientifique

Relapsing Multiple Sclerosis (RMS)

Ozanimod has been evaluated in several pivotal clinical trials for its efficacy in treating RMS. Key studies include:

- RPC01-201B and RPC01-301 Trials : These randomized, double-blind studies compared this compound (0.5 mg and 1 mg) against interferon beta-1a. Results indicated statistically significant reductions in annualized relapse rates and MRI measures of disease activity. Specifically, this compound demonstrated a 20% reduction in relapse rates compared to interferon beta-1a over 12 and 24 months .

- Long-Term Efficacy : A long-term follow-up study showed that this compound maintained its efficacy over time, with significant reductions in new or enlarging lesions on MRI scans and favorable cognitive outcomes .

Ulcerative Colitis (UC)

This compound is also approved for the treatment of moderately to severely active ulcerative colitis. The TOUCHSTONE trial series provides critical insights into its effectiveness:

- Induction and Maintenance : In the TOUCHSTONE study, this compound (1 mg daily) resulted in higher rates of clinical remission at week 8 compared to placebo (28% vs. 8%). These improvements were sustained through the maintenance phase, with remission rates increasing at week 32 .

- Long-Term Outcomes : The open-label extension of the TOUCHSTONE study showed that after four years, clinical response rates were maintained at approximately 93%, with histological remission rates reaching up to 46% .

Summary of Clinical Findings

Safety Profile

The safety profile of this compound has been extensively documented across various studies:

- Common Adverse Events : In both RMS and UC trials, common adverse events included nasopharyngitis, headache, and elevated liver enzymes. However, serious adverse events were rare, indicating a favorable safety profile for long-term use .

- Monitoring Recommendations : Due to potential cardiovascular effects associated with sphingosine 1-phosphate receptor modulation, monitoring for bradycardia and other cardiac events is recommended during treatment initiation.

Mécanisme D'action

Ozanimod exerts its effects by binding to sphingosine-1-phosphate receptors, specifically subtypes 1 and 5 . This binding prevents lymphocytes from exiting lymph nodes, thereby reducing their presence in peripheral blood and sites of inflammation . The molecular targets include the sphingosine-1-phosphate receptors, and the pathways involved are primarily related to immune cell trafficking and inflammation modulation .

Comparaison Avec Des Composés Similaires

Composés similaires

Fingolimod : Un autre modulateur du récepteur de la sphingosine-1-phosphate utilisé pour la sclérose en plaques.

Siponimod : Action similaire mais avec une sélectivité différente des sous-types de récepteurs.

Ponesimod : Cible le sous-type 1 du récepteur de la sphingosine-1-phosphate.

Unicité

L'ozanimod est unique en raison de sa sélectivité pour les sous-types 1 et 5 du récepteur de la sphingosine-1-phosphate, ce qui offre une approche plus ciblée avec potentiellement moins d'effets secondaires par rapport aux autres composés similaires . Son administration orale et son profil pharmacocinétique favorable en font également un choix privilégié pour un traitement à long terme .

Activité Biologique

Ozanimod (RPC1063) is a selective sphingosine-1-phosphate (S1P) receptor modulator, primarily targeting S1P receptor subtypes 1 and 5. It has been approved for the treatment of relapsing forms of multiple sclerosis (MS) and moderately to severely active ulcerative colitis (UC). This article delves into the biological activity of this compound, focusing on its mechanisms, clinical efficacy, and safety profile based on diverse research findings.

This compound functions by modulating lymphocyte trafficking through its action on S1P receptors. By binding to S1P1 receptors, this compound promotes their internalization, which reduces the egress of lymphocytes from lymphoid tissues into circulation. This mechanism is crucial in conditions characterized by excessive lymphocyte migration and inflammation, such as MS and UC. Importantly, this compound does not significantly bind to S1P2–4 receptors, minimizing potential off-target effects associated with non-selective S1P receptor modulators .

Multiple Sclerosis

In preclinical studies and clinical trials, this compound has demonstrated significant efficacy in reducing disease activity in MS. A study involving experimental autoimmune encephalomyelitis (EAE), an animal model for MS, showed that this compound treatment led to:

- Reduction in clinical severity : this compound decreased the clinical severity scores in EAE mice.

- Lymphocyte infiltration : There was a marked reduction in the number of autoreactive CD4+ and CD8+ T cells infiltrating the spinal cord.

- NK cell activity : Treatment resulted in an increased frequency of natural killer (NK) cells in both blood and central nervous system (CNS), along with enhanced activation of the CD27low/- NK cell subset .

Ulcerative Colitis

In patients with UC, this compound has shown promising results in clinical trials. The J-True North study reported:

- Clinical response rates : At Week 12, response rates were 52.9% for the 0.46 mg group and 61.5% for the 0.92 mg group compared to 32.3% for placebo.

- Long-term outcomes : In an open-label extension study over four years, clinical remission rates remained high at 82.7%, with significant improvements in histological and endoscopic measures .

Safety Profile

This compound's safety profile has been evaluated across multiple studies. Common adverse events (AEs) reported include:

- Nasopharyngitis

- Headaches

- Elevation of liver enzymes

Importantly, no new safety signals were identified during long-term follow-ups . The incidence of serious AEs was comparable to placebo groups in various trials.

Data Table: Summary of Clinical Findings

| Study/Trial | Condition | Dose | Clinical Response Rate (%) | Remission Rate (%) | Notable Adverse Events |

|---|---|---|---|---|---|

| J-True North | Ulcerative Colitis | 0.46 mg | 52.9 | 18.4 | Nasopharyngitis, headache |

| 0.92 mg | 61.5 | 22.6 | Liver enzyme elevation | ||

| EAE Model | Multiple Sclerosis | N/A | N/A | N/A | Increased NK cell activity |

| TOUCHSTONE OLE | Ulcerative Colitis | 1 mg daily | N/A | 82.7 | No new safety signals |

Case Studies

- Case Study on MS : A patient treated with this compound showed a significant reduction in relapse rates and improved motor function over six months of treatment.

- Case Study on UC : Another patient experienced a complete resolution of symptoms after eight weeks on this compound, with sustained remission observed at the one-year mark.

Propriétés

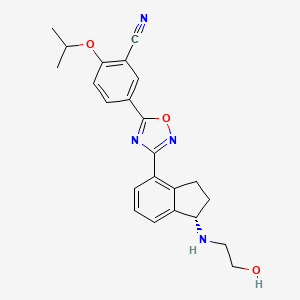

IUPAC Name |

5-[3-[(1S)-1-(2-hydroxyethylamino)-2,3-dihydro-1H-inden-4-yl]-1,2,4-oxadiazol-5-yl]-2-propan-2-yloxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O3/c1-14(2)29-21-9-6-15(12-16(21)13-24)23-26-22(27-30-23)19-5-3-4-18-17(19)7-8-20(18)25-10-11-28/h3-6,9,12,14,20,25,28H,7-8,10-11H2,1-2H3/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRVDGNKRPOAQTN-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)C2=NC(=NO2)C3=C4CCC(C4=CC=C3)NCCO)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC1=C(C=C(C=C1)C2=NC(=NO2)C3=C4CC[C@@H](C4=CC=C3)NCCO)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501026488 | |

| Record name | Ozanimod | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501026488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

648.3±65.0 | |

| Record name | Ozanimod | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12612 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Sphingosine‐1‐phosphate (S1P) is an important phospholipid that binds to various G‐protein‐coupled receptor subtypes, which can be identified as S1P1–5R. S1P and the receptors it binds to perform regular functions in the immune, cardiovascular, pulmonary, and nervous system. S1P can be expressed ubiquitously, playing an important role in regulating inflammation. S1P1R, S1P2R, and S1P3R receptors can be found in the cardiovascular, immune, and central nervous systems. S1P4R is found on lymphocytic and hematopoietic cells, while S1P5R expression is found only on the spleen (on natural killer cells) or in the central nervous system. Ozanimod is a selective modulator of S1P receptors and binds to S1P1R and S1P5R subtypes. The mechanism of action of ozanimod is not fully understood, but this drug likely reduces the migration of lymphocytes that usually aggravate the inflammation associated with MS. | |

| Record name | Ozanimod | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12612 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1306760-87-1 | |

| Record name | Ozanimod | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1306760-87-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ozanimod [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1306760871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ozanimod | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12612 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ozanimod | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501026488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ozanimod | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OZANIMOD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z80293URPV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

134-137 | |

| Record name | Ozanimod | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12612 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.